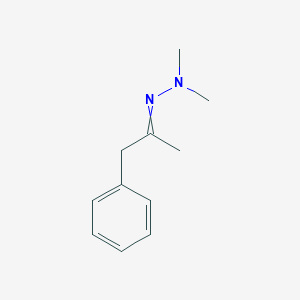
Copper;yttrium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper-yttrium compounds are intermetallic compounds formed by the combination of copper and yttrium. These compounds exhibit unique physical and chemical properties, making them valuable in various scientific and industrial applications. The combination of copper, a transition metal, with yttrium, a rare earth element, results in materials with enhanced mechanical properties, high-temperature stability, and corrosion resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper-yttrium compounds can be synthesized through various methods, including electrochemical reduction and no-current diffusion saturation. In the electrochemical reduction method, yttrium ions are reduced on a copper substrate in a molten salt medium containing yttrium chloride, sodium chloride, and potassium chloride. The reaction is typically carried out at high temperatures, around 1023 K, to facilitate the formation of copper-yttrium intermetallic compounds .
Industrial Production Methods: Industrial production of copper-yttrium compounds often involves high-energy ball milling and subsequent heat treatment. This method allows for the mechanical alloying of elemental copper and yttrium, followed by heat treatment in an oxygen-rich atmosphere to achieve the desired stoichiometric ratios and phase compositions .
Chemical Reactions Analysis
Types of Reactions: Copper-yttrium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific composition and structure of the intermetallic compound.
Common Reagents and Conditions:
Oxidation: Copper-yttrium compounds can be oxidized in the presence of oxygen or other oxidizing agents at elevated temperatures.
Reduction: Electrochemical reduction of yttrium ions on a copper substrate is a common method for synthesizing these compounds.
Substitution: Substitution reactions can occur when copper-yttrium compounds interact with other metal ions or ligands in solution.
Major Products: The major products formed from these reactions include various copper-yttrium intermetallic phases, such as Cu6Y, Cu4Y, Cu2Y, and CuY .
Scientific Research Applications
Copper-yttrium compounds have a wide range of scientific research applications due to their unique properties:
Chemistry: These compounds are used as catalysts in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: Copper-yttrium compounds are explored for their potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: Research is ongoing to investigate the potential therapeutic applications of copper-yttrium compounds in treating diseases, including cancer.
Mechanism of Action
The mechanism of action of copper-yttrium compounds involves their interaction with molecular targets and pathways within a given system. For example, in catalytic applications, the copper-yttrium compound may facilitate the transfer of electrons or protons, thereby accelerating the reaction rate. The specific molecular targets and pathways depend on the application and the environment in which the compound is used .
Comparison with Similar Compounds
- Copper-rhodium compounds
- Copper-nickel compounds
- Copper-aluminum compounds
These similar compounds share some properties with copper-yttrium compounds but differ in their specific applications and performance characteristics.
Properties
CAS No. |
12019-26-0 |
|---|---|
Molecular Formula |
CuY |
Molecular Weight |
152.45 g/mol |
IUPAC Name |
copper;yttrium |
InChI |
InChI=1S/Cu.Y |
InChI Key |
GBAOZECSOKXKEL-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Y] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


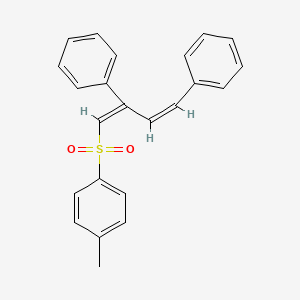
![2-{(e)-[(4-Acetylphenyl)imino]methyl}cyclohexanone](/img/structure/B14733588.png)
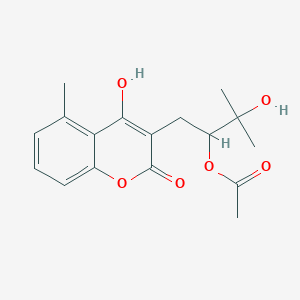
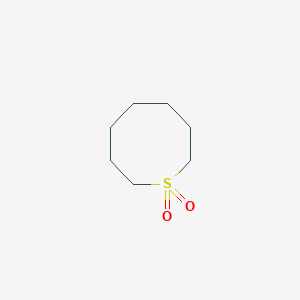
![4,6-Dichloro-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14733619.png)
![2,2'-[Sulfinylbis(methylene)]dipyridine](/img/structure/B14733623.png)
![1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene](/img/structure/B14733634.png)
![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,10,12,17-hexol](/img/structure/B14733641.png)
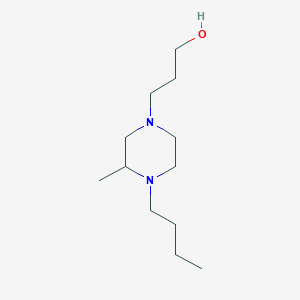
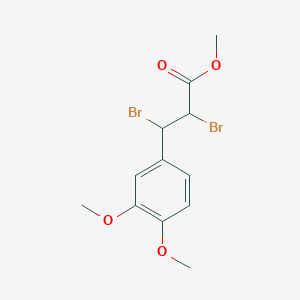
![4-(2-Oxopropyl)-7h-benzo[de]anthracen-7-one](/img/structure/B14733652.png)
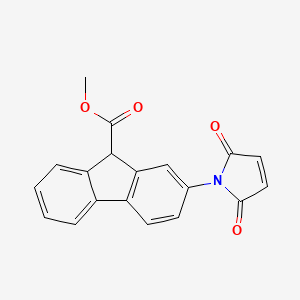
![1,3,5-trichloro-2-[(E)-2-(2,4,6-trichlorophenyl)ethenyl]benzene](/img/structure/B14733668.png)
